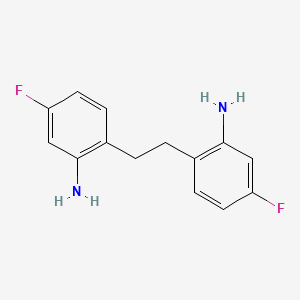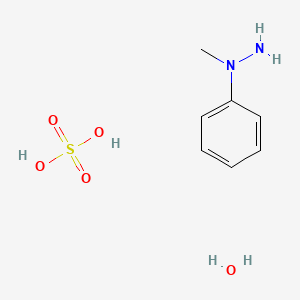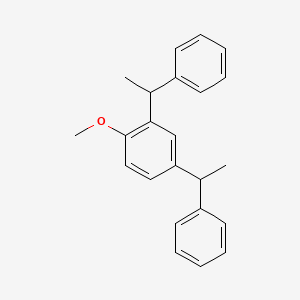
2,2'-Ethane-1,2-diylbis(5-fluoroaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Ethane-1,2-diylbis(5-fluoroaniline) is an organic compound with the molecular formula C14H14F2N2 It is a derivative of aniline, where two 5-fluoroaniline groups are connected by an ethane-1,2-diyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Ethane-1,2-diylbis(5-fluoroaniline) typically involves the reaction of 5-fluoroaniline with ethylene dibromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product. The general reaction scheme is as follows:
2C6H4FNH2+BrCH2CH2Br→C6H4FNHCH2CH2NHC6H4F+2HBr
Industrial Production Methods
Industrial production of 2,2’-Ethane-1,2-diylbis(5-fluoroaniline) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Ethane-1,2-diylbis(5-fluoroaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’-Ethane-1,2-diylbis(5-fluoroaniline) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,2’-Ethane-1,2-diylbis(5-fluoroaniline) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The fluorine atoms in the compound can enhance its binding affinity to certain molecular targets, thereby influencing its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Ethane-1,2-diylbis(4-chloroaniline): Similar structure but with chlorine atoms instead of fluorine.
2,2’-Ethane-1,2-diylbis(4-bromoaniline): Similar structure but with bromine atoms instead of fluorine.
2,2’-Ethane-1,2-diylbis(4-methoxyaniline): Similar structure but with methoxy groups instead of fluorine.
Uniqueness
2,2’-Ethane-1,2-diylbis(5-fluoroaniline) is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
50618-93-4 |
|---|---|
Formule moléculaire |
C14H14F2N2 |
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
2-[2-(2-amino-4-fluorophenyl)ethyl]-5-fluoroaniline |
InChI |
InChI=1S/C14H14F2N2/c15-11-5-3-9(13(17)7-11)1-2-10-4-6-12(16)8-14(10)18/h3-8H,1-2,17-18H2 |
Clé InChI |
OIFIDTSCTHXOAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)N)CCC2=C(C=C(C=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3'-(Butane-1,4-diyl)bis(1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione)](/img/structure/B11963528.png)





![2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11963580.png)

![Formamide, N,N'-[1,3-phenylenebis(methylene)]bis-](/img/structure/B11963589.png)
![7-(3-Bromobenzyl)-3-methyl-8-{[2-(4-morpholinyl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11963591.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11963596.png)

